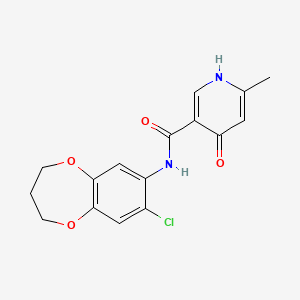
N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxepin ring fused with a pyridine carboxamide moiety, which contributes to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxepin ring, followed by the introduction of the chloro substituent. The pyridine carboxamide moiety is then synthesized separately and coupled with the benzodioxepin intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to optimize the synthesis process.
化学反应分析
Types of Reactions
N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro substituent on the benzodioxepin ring can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxepin compounds.
科学研究应用
N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-fluoro-4-(methanesulfonamido)benzenesulfonamide
- N-[1-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-9-5-13(20)10(8-18-9)16(21)19-12-7-15-14(6-11(12)17)22-3-2-4-23-15/h5-8H,2-4H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTULQSGAMUQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC2=CC3=C(C=C2Cl)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[(1-oxoisochromene-3-carbonyl)-propylamino]propanoate](/img/structure/B6749585.png)
![1-[[3-(Spiro[3.3]heptan-3-ylamino)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B6749589.png)
![1,2,4-Benzotriazin-3-yl-[2-(2,3-dimethylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6749591.png)
![benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate](/img/structure/B6749606.png)
![(5-Fluoropyridin-3-yl)-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B6749610.png)
![N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-methylphenyl)-N-methylacetamide](/img/structure/B6749617.png)
![N-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-4-methylbenzenesulfonamide](/img/structure/B6749629.png)
![1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B6749643.png)
![5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide](/img/structure/B6749649.png)
![2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B6749657.png)
![[1-[5-(1,3-Benzothiazol-2-yl)thiophene-2-carbonyl]piperidin-3-yl]methanesulfonamide](/img/structure/B6749659.png)
![(3-Ethyl-6-methylpyridazin-4-yl)-spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylmethanone](/img/structure/B6749662.png)
![1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea](/img/structure/B6749673.png)
![1-(6-methylpyridazin-3-yl)-4-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6749682.png)
